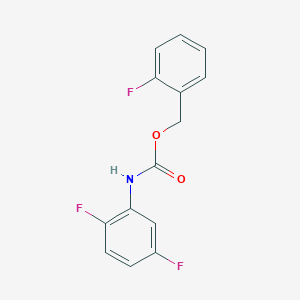
(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is also known as DFCF and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
DFCF has been studied extensively for its potential pharmacological applications. It has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, DFCF has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.
Mechanism Of Action
The mechanism of action of DFCF is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cancer cell growth and inflammation. Specifically, DFCF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and cancer cell growth.
Biochemical And Physiological Effects
DFCF has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DFCF has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, DFCF has been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
DFCF has several advantages for lab experiments, including its high purity and low toxicity. However, one limitation of DFCF is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on DFCF. One area of interest is the development of DFCF as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DFCF and its potential effects on other biological pathways. Finally, research is needed to optimize the synthesis method of DFCF to improve yields and purity.
Synthesis Methods
The synthesis of DFCF is a multi-step process that involves the reaction of (2-fluorophenyl)methylamine with 2,5-difluorophenyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound, DFCF. This synthesis method has been optimized to produce high yields of DFCF with high purity.
properties
CAS RN |
198879-58-2 |
|---|---|
Product Name |
(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate |
Molecular Formula |
C14H10F3NO2 |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
(2-fluorophenyl)methyl N-(2,5-difluorophenyl)carbamate |
InChI |
InChI=1S/C14H10F3NO2/c15-10-5-6-12(17)13(7-10)18-14(19)20-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,18,19) |
InChI Key |
NOIIZKLGKVNXEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC(=O)NC2=C(C=CC(=C2)F)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NC2=C(C=CC(=C2)F)F)F |
synonyms |
Carbamic acid, (2,5-difluorophenyl)-, (2-fluorophenyl)methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



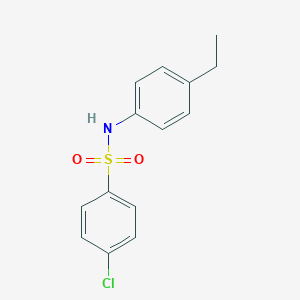
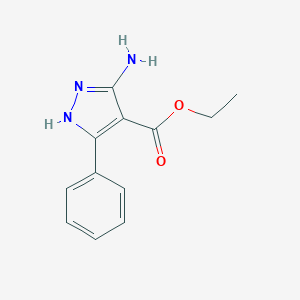
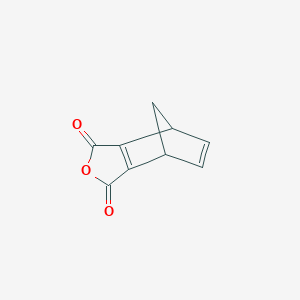
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)
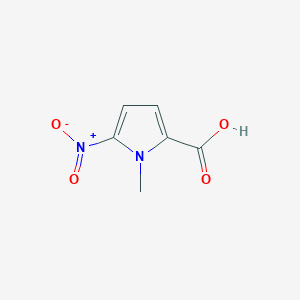
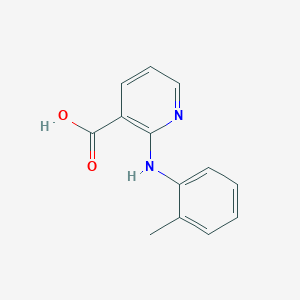
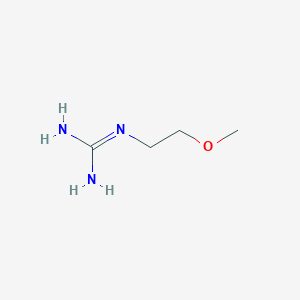
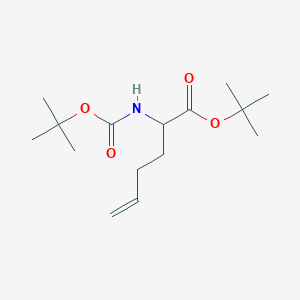
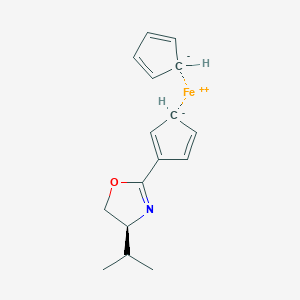
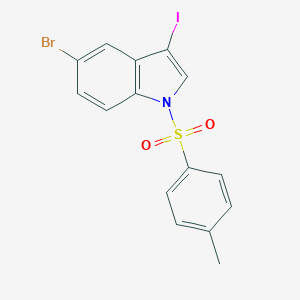
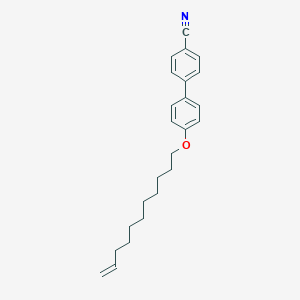
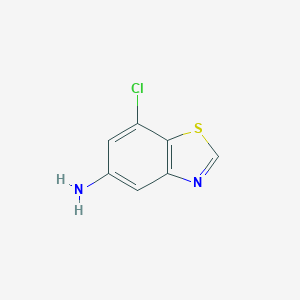
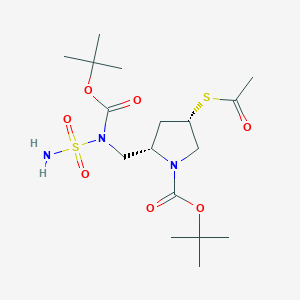
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)